4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide

Description

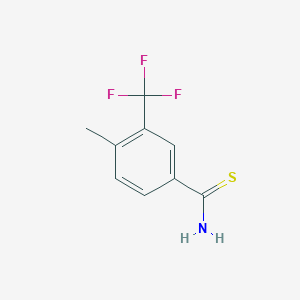

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide (CAS: 1538699-47-6) is a thioamide derivative with the molecular formula C₉H₈F₃NS and a molecular weight of 219.23 g/mol . The compound features a benzothioamide backbone substituted with a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position (Figure 1). Thioamide functional groups are known for their role in hydrogen bonding and metal coordination, which may expand applications in medicinal chemistry or material science.

Properties

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NS/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMHIXMMGBRRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=S)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride with a suitable thiourea derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of carbothioamide derivatives. For instance, compounds similar to 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide have shown significant activity against various bacterial strains. A study reported that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .

2. Urease Inhibition

Research into urease inhibitors has identified carbothioamide analogues as promising candidates. In vitro studies demonstrated that certain derivatives displayed potent urease inhibitory activity, which is crucial for treating conditions like peptic ulcers. Specifically, compounds with electron-donating groups showed superior activity compared to standard thiourea .

3. Anticancer Properties

The compound's derivatives have been evaluated for anticancer activity through the National Cancer Institute's Developmental Therapeutics Program. These studies revealed that some derivatives inhibited cell growth across various cancer cell lines, suggesting their utility in cancer therapeutics .

Agricultural Applications

1. Pesticide Development

Compounds featuring the trifluoromethyl group are often explored for their pesticidal properties. The unique electronic characteristics imparted by this group can enhance the efficacy of agrochemicals, making them more effective against pests while potentially reducing the required dosage .

Materials Science Applications

1. Synthesis of Functional Materials

The synthesis of materials incorporating this compound has been investigated for applications in coatings and polymers. The compound's stability and unique chemical properties allow for the development of materials with enhanced durability and resistance to environmental factors .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbothioamide group can interact with various enzymes and proteins, potentially inhibiting their activity. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Key Observations:

Electron Effects : The -CF₃ group in all compounds enhances electrophilic substitution resistance but may activate certain positions for nucleophilic attack.

Steric and Solubility Differences : The methyl group in the target compound increases steric bulk compared to 4-(trifluoromethyl)benzene-1-carbothioamide .

Reactivity : The benzyl bromide derivative (CAS: 261952-19-6) is more reactive in cross-coupling reactions than thioamide analogs .

Biological Activity

4-Methyl-3-(trifluoromethyl)benzene-1-carbothioamide, a compound with the CAS number 1538699-47-6, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by case studies and research findings.

The compound's structure features a trifluoromethyl group, which is known to enhance biological activity due to its electronegative nature. This modification often increases lipophilicity and can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of similar structures showed notable activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances binding affinity to bacterial enzymes, thereby inhibiting their function .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Trifluoromethyl-substituted Coumarins | 3.125 | Gram-positive bacteria |

| Pyrazole derivatives | 6.25 | Gram-negative bacteria |

Antitumor Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, certain thioamide derivatives have demonstrated significant activity against MCF-7 and MDA-MB-231 breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity in Breast Cancer Cells

A study evaluated the effects of thioamide derivatives on MDA-MB-231 cells, revealing that specific modifications led to enhanced cytotoxicity compared to non-fluorinated analogs. The presence of the trifluoromethyl group was critical in increasing the efficacy of these compounds against resistant cancer types.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, notably those involved in metabolic pathways. For instance, it may inhibit enzymes like PHGDH (phosphoglycerate dehydrogenase), which is crucial in serine biosynthesis—a pathway often upregulated in cancer cells .

Table 2: Enzyme Inhibition Studies

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group. This interaction can lead to conformational changes in target proteins, resulting in inhibited activity.

Q & A

Q. Example Spectral Data :

| Technique | Key Peaks/Features | Diagnostic Use |

|---|---|---|

| <sup>19</sup>F NMR | δ -63.2 ppm (CF3) | Substituent confirmation |

| IR | 1220 cm<sup>-1</sup> (C=S) | Functional group identity |

How do the electronic effects of the trifluoromethyl and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

The trifluoromethyl group (-CF3) is strongly electron-withdrawing (-I effect), activating the benzene ring for electrophilic substitution at the para position relative to the thioamide group. In contrast, the methyl group (+I effect) directs reactivity to the ortho position. This dual electronic effect complicates regioselectivity, requiring:

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

- Competitive experiments : Compare reaction outcomes with mono-substituted analogs (e.g., 3-CF3-benzene derivatives) to isolate substituent effects .

What strategies can resolve discrepancies in reported biological activity data for this compound across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Purity variability : Use HPLC-certified standards (≥98%) and quantify impurities via LC-MS .

- Assay conditions : Standardize solvent (e.g., DMSO concentration ≤1% in cell-based assays) and control for thioamide redox instability .

- Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to confirm direct target engagement vs. off-target effects .

Q. Case Study :

| Study | Reported IC50 (μM) | Purity (%) | Assay Solvent | Outcome Reliability |

|---|---|---|---|---|

| A | 12.5 | 90 | 2% DMSO | Low |

| B | 8.2 | 98 | 0.5% DMSO | High |

How can computational tools (e.g., DFT, molecular docking) elucidate the mechanism of action of this compound?

Level: Advanced

Methodological Answer:

- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with conserved cysteine residues, where thioamide S atoms act as nucleophiles) .

- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

What parameters are critical for designing crystallization experiments to obtain high-quality single crystals of this compound for X-ray diffraction?

Level: Advanced

Methodological Answer:

Q. Crystallography Data :

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Solvent polarity | Low-to-moderate | Reduces amorphous precipitation |

| Cooling rate | ≤0.5°C/hour | Enhances lattice order |

How does the thioamide group influence the compound’s stability under varying pH conditions, and what formulation strategies mitigate degradation?

Level: Advanced

Methodological Answer:

The thioamide group is prone to hydrolysis at extremes of pH:

- Acidic conditions (pH <3) : Protonation of S atom leads to C=S bond cleavage.

- Basic conditions (pH >10) : Nucleophilic attack on sulfur.

Mitigation : - Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

- Buffered solutions : Use phosphate buffers (pH 6.5–7.5) to stabilize thioamide bonds during biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.